6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and pyridine moieties in the structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step procedures. One common method includes the condensation of 6-ethyl-2H-chromen-2-one with 4-(pyridin-2-yl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Exhibits antiproliferative activity.
4-hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one, piperazine, and pyridine moieties, which confer a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-ethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H23N3O2/c1-2-16-6-7-19-18(13-16)17(14-21(25)26-19)15-23-9-11-24(12-10-23)20-5-3-4-8-22-20/h3-8,13-14H,2,9-12,15H2,1H3 |
InChI Key |
OAUXOLFBALGKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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